molecular formula C17H16FN3O2 B10925561 3-(2-fluorophenyl)-6-methyl-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-6-methyl-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925561
M. Wt: 313.33 g/mol
InChI Key: SEZLHKWNNGQNRB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a propyl group attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-6-methyl-N~4~-propylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H16FN3O2/c1-3-8-19-16(22)12-9-10(2)20-17-14(12)15(21-23-17)11-6-4-5-7-13(11)18/h4-7,9H,3,8H2,1-2H3,(H,19,22)

InChI Key

SEZLHKWNNGQNRB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F

Origin of Product

United States

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